An In-depth Technical Guide to the Basic Properties of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid
An In-depth Technical Guide to the Basic Properties of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid
This guide provides a detailed technical overview of the core physicochemical and basic properties of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with theoretical insights to offer a comprehensive understanding of this heterocyclic compound.
Introduction
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid, with CAS Number 933687-60-6, is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including several approved drugs.[2] The subject molecule is characterized by a 2-amino group, two methyl groups at positions 4 and 6, and an acetic acid substituent at the 5-position of the pyrimidine ring. This unique combination of functional groups imparts amphoteric character, with both basic and acidic centers, making its behavior in physiological and chemical systems of significant interest. While experimental data for this specific molecule is limited, this guide will leverage data from the closely related precursor, 2-amino-4,6-dimethylpyrimidine, to infer and discuss its properties.
Molecular Structure and Identification
A clear understanding of the molecular architecture is foundational to interpreting its chemical behavior.
Chemical Structure
The structure comprises a central pyrimidine ring, which is a diazine, with key functional groups that dictate its reactivity and physical properties.
Caption: 2D structure of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid.
Key Identifiers
A summary of essential identifiers for (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is provided in the table below.
| Identifier | Value | Source |
| CAS Number | 933687-60-6 | [1] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Molecular Weight | 181.20 g/mol | [1] |
| IUPAC Name | 2-(2-amino-4,6-dimethylpyrimidin-5-yl)acetic acid |
Physicochemical Properties and Basicity
The basicity of this molecule is primarily attributed to the nitrogen atoms of the pyrimidine ring and the exocyclic amino group. The presence of the carboxylic acid group introduces acidity, making the molecule amphoteric.
pKa Analysis
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Basicity of the Pyrimidine Core: The parent compound, 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7), is reported to have a pKa of approximately 4.82, indicating it is a weak base.[3] This basicity arises from the protonation of the ring nitrogen atoms.
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Influence of the Acetic Acid Substituent: The acetic acid group at the 5-position is an electron-withdrawing group. This will decrease the electron density on the pyrimidine ring, thereby reducing the basicity of the ring nitrogens and the exocyclic amino group. Therefore, the pKa for the conjugate acid of (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is expected to be lower than 4.82.
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Acidity of the Carboxylic Acid: The carboxylic acid moiety will have a pKa in the typical range for aliphatic carboxylic acids, estimated to be around 4-5.
This dual functionality suggests that the molecule will exist as a zwitterion in a specific pH range.
Caption: A conceptual workflow for the synthesis of the target compound.
Chemical Reactivity
The molecule's reactivity is governed by its functional groups:
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Acid-Base Reactions: The carboxylic acid can be deprotonated by bases, and the amino group and ring nitrogens can be protonated by acids. [4]* Condensation Reactions: The carboxylic acid can undergo esterification with alcohols or form amides with amines. [4]The exocyclic amino group can also participate in reactions, for instance, forming Schiff bases.
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Reactions at the Pyrimidine Ring: The electron-rich nature of the 2-aminopyrimidine system allows for various electrophilic substitution reactions, although the presence of the deactivating acetic acid group will influence the regioselectivity and reaction rates.
Spectroscopic Characterization (Predicted)
No experimental spectra for (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid are published. The following are predicted key features based on the structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. For the related 2-amino-4,6-dimethylpyrimidine, signals are observed for the methyl protons and the pyrimidine ring proton. [5]
| Predicted ¹H Signal | Chemical Shift (ppm, approximate) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Methyl Protons | 2.2 - 2.5 | Singlet | 6H | -CH₃ at C4 and C6 |
| Methylene Protons | 3.5 - 3.8 | Singlet | 2H | -CH₂- of acetic acid |
| Amino Protons | 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ at C2 |
| Carboxyl Proton | 10.0 - 12.0 | Broad Singlet | 1H | -COOH |
¹³C NMR Spectroscopy
The carbon NMR would provide information on the carbon framework.
| Predicted ¹³C Signal | Chemical Shift (ppm, approximate) | Assignment |
| Methyl Carbons | 20 - 25 | -CH₃ at C4 and C6 |
| Methylene Carbon | 30 - 35 | -CH₂- of acetic acid |
| C5 | 110 - 120 | Pyrimidine ring carbon |
| C2, C4, C6 | 155 - 170 | Pyrimidine ring carbons |
| Carboxyl Carbon | 170 - 180 | -COOH |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups.
| Functional Group | Wavenumber (cm⁻¹, approximate) | Description |
| N-H (amino) | 3100 - 3500 | Stretching vibrations |
| O-H (carboxyl) | 2500 - 3300 (broad) | Stretching vibration |
| C-H (methyl/methylene) | 2850 - 3000 | Stretching vibrations |
| C=O (carboxyl) | 1700 - 1730 | Stretching vibration |
| C=N, C=C (ring) | 1500 - 1650 | Ring stretching vibrations |
Potential Applications
Derivatives of 2-aminopyrimidine are widely explored in medicinal chemistry for a range of biological activities, including anticancer, antibacterial, and antiviral properties. [2]The title compound, with its potential for modification at both the amino and carboxylic acid groups, could serve as a valuable building block in the synthesis of novel therapeutic agents. Its antioxidant and potential anticancer activities have been noted in preliminary studies. [4]
Conclusion
(2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid is an intriguing amphoteric molecule with potential for further investigation in medicinal and materials chemistry. While direct experimental data on its fundamental basic and physicochemical properties are scarce, a robust understanding can be inferred from the well-characterized analogue, 2-amino-4,6-dimethylpyrimidine. The interplay between the basic pyrimidine core and the acidic acetic acid substituent is key to its behavior. Further experimental validation of its pKa, solubility, and reactivity is warranted to fully exploit its potential in various scientific applications.
References
- Hess, H. J. (1953). Synthesis of 2-amino-4, 6-dimethyl pyrimidine. U.S. Patent No. 2,660,579. Washington, DC: U.S.
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AERU. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593). Agriculture and Environment Research Unit, University of Hertfordshire. [Link]
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Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(21), 5098. [Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) [sitem.herts.ac.uk]
- 4. Buy (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid | 933687-60-6 [smolecule.com]
- 5. 2-Amino-4,6-dimethylpyrimidine(767-15-7) 1H NMR spectrum [chemicalbook.com]
